molecular formula C9H10ClN3OS B13031759 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

Cat. No.: B13031759
M. Wt: 243.71 g/mol
InChI Key: CTXZVPGLKWMNSU-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one is a heterocyclic compound that belongs to the class of thiadiazolo pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a thiadiazole ring fused with a pyrimidine ring, makes it an interesting subject for scientific research.

Preparation Methods

The synthesis of 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can be achieved through various methods. One efficient method involves a one-pot synthesis that combines [3+3] cycloaddition, reduction, and deamination reactions . This method is advantageous due to its simplicity and high yield. Another approach involves microwave-assisted multi-component reactions under solvent-free conditions, which is considered a green synthesis method . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.

Chemical Reactions Analysis

7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including substitution reactions. For instance, the chlorine atom in the chloromethyl group can be replaced by other nucleophiles such as piperidine and morpholine . Additionally, the compound can react with tert-butyl hypochlorite and molecular bromine, leading to different substitution products . These reactions are typically carried out under controlled conditions to ensure the desired product formation.

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and biological activities. In medicinal chemistry, it has been studied for its potential antimicrobial, antituberculosis, anticonvulsant, and pesticidal activities . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development. Additionally, its use in green synthetic methods highlights its potential in sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can be compared with other thiadiazolo pyrimidine derivatives. Similar compounds include 2-substituted-5H-1,3,4-thiadiazolo[3,2-a]pyrimidin-5-ones, which also exhibit diverse biological activities . The unique aspect of this compound is its chloromethyl group, which allows for specific substitution reactions and potential modifications that can enhance its biological activity.

Properties

Molecular Formula

C9H10ClN3OS

Molecular Weight

243.71 g/mol

IUPAC Name

7-(chloromethyl)-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C9H10ClN3OS/c1-5(2)8-12-13-7(14)3-6(4-10)11-9(13)15-8/h3,5H,4H2,1-2H3

InChI Key

CTXZVPGLKWMNSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=O)C=C(N=C2S1)CCl

Origin of Product

United States

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